molecular formula C12H16N4O3 B2433575 tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate CAS No. 2126160-84-5

tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate

Cat. No.: B2433575
CAS No.: 2126160-84-5
M. Wt: 264.285
InChI Key: KRZFSAZYFATKMS-UHFFFAOYSA-N
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Description

Tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique fused ring systems. The presence of multiple heteroatoms (nitrogen and oxygen) in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Continuous flow chemistry and other modern synthetic methods may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

Tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied for potential therapeutic uses.

  • Medicine: : It may be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of heteroatoms in its structure allows it to bind to enzymes or receptors, potentially influencing biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate: can be compared to other spiro compounds and related heterocycles. Its uniqueness lies in its specific arrangement of rings and functional groups, which may confer distinct chemical and biological properties.

Similar Compounds

  • Spiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate: : A related compound without the tert-butyl group.

  • 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate: : A variant without the tert-butyl group.

  • Other spiro compounds: : Various other spiro compounds with different ring systems and substituents.

This compound's unique structure and properties make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

tert-butyl 7-oxospiro[6H-pyrrolo[1,2-b][1,2,4]triazole-5,3'-azetidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3/c1-11(2,3)19-10(18)15-5-12(6-15)4-8(17)9-13-7-14-16(9)12/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZFSAZYFATKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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